2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride

MAO-B selective inhibitor competitive inhibition reversible inhibitor

2-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS 4806-79-5), also designated p-chloro-β-methylphenethylamine hydrochloride (p-CMPEA), is a β-methylphenethylamine derivative with the molecular formula C9H12ClN·HCl and a molecular weight of 206.11 g/mol. It is a white crystalline solid with an assay specification of ≥98% (HPLC), supplied as a powder and recommended for storage at 2–8°C.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
Cat. No. B7821259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(CN)C1=CC=C(C=C1)Cl.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-7(6-11)8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
InChIKeyRTPMRVSAKBTCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride: Positional Isomer and Selective MAO-B Inhibitor for Research Sourcing


2-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS 4806-79-5), also designated p-chloro-β-methylphenethylamine hydrochloride (p-CMPEA), is a β-methylphenethylamine derivative with the molecular formula C9H12ClN·HCl and a molecular weight of 206.11 g/mol . It is a white crystalline solid with an assay specification of ≥98% (HPLC), supplied as a powder and recommended for storage at 2–8°C . Critically, this compound is a positional isomer of the amphetamine-class agent 4-chloroamphetamine (1-(4-chlorophenyl)propan-2-amine): the amine is located at the terminal carbon of the propyl chain (β-position) rather than at the α-carbon. This structural distinction underpins its divergent pharmacological profile as a selective, reversible monoamine oxidase B (MAO-B) inhibitor, not a monoamine releaser, and defines its utility as a chemical probe in neuroscience and enzymatic research [1][2].

Why 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride Cannot Be Replaced by Generic Amphetamine Analogs


Substituting 2-(4-chlorophenyl)propan-1-amine hydrochloride with its structural isomer 4-chloroamphetamine (PCA) or with unsubstituted β-methylphenethylamine (BMPEA) introduces fundamental changes in pharmacological mechanism, selectivity, and regulatory classification. PCA is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) with documented neurotoxicity [1], whereas the target compound acts as a selective, reversible MAO-B inhibitor with no significant monoamine-releasing activity [2]. BMPEA lacks the para-chloro substituent and exhibits predominant peripheral norepinephrine transporter activity without MAO-B selectivity [3]. Even closely related analogs such as p-methoxy-β-methylphenethylamine display divergent kinetic behavior at MAO-B, with the p-Cl derivative acting purely as a competitive inhibitor while the p-OMe analog functions as a substrate that is oxidized by the enzyme [4]. These mechanistic differences render generic substitution scientifically invalid for studies requiring selective MAO-B inhibition or positional isomer controls.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride


MAO-B vs. MAO-A Selectivity: 620-Fold Preference Versus the Clinical Standard Selegiline

In rat brain mitochondrial preparations in vitro, p-CMPEA demonstrates a 620-fold selectivity for MAO-B over MAO-A. This selectivity is approximately 13-fold greater than that of L-deprenyl (selegiline), the prototypical MAO-B inhibitor used clinically, which achieves only a 48-fold selectivity (Ki MAO-A: 376 nM vs. Ki MAO-B: 16.8 nM) in the same assay format [1][2]. The inhibition by p-CMPEA is competitive and fully reversible, as confirmed by dilution studies showing no enhancement of inhibition with prolonged preincubation time [3].

MAO-B selective inhibitor competitive inhibition reversible inhibitor neuroprotection research

MAO-B Binding Affinity: Ki of 0.55 μM Distinguishing It from the p-Methoxy Analog

The compound binds to MAO-B with a Ki of 0.55 μM, as determined by kinetic analysis using recombinant human MAO-B and benzylamine as substrate [1]. By contrast, the closely related p-methoxy-β-methylphenethylamine (p-MMP) is not a pure inhibitor but a mixed substrate/inhibitor with a Km of 87 ± 8 μM and a kcat of 14 ± 1 min⁻¹, indicating that the para-substituent (Cl vs. OMe) fundamentally alters the mode of interaction with the enzyme active site [1]. The p-Cl derivative acts solely as a competitive inhibitor with no detectable turnover, while p-MMP undergoes oxidative deamination, a distinction confirmed by DFT quantum chemical calculations [2].

enzyme kinetics MAO-B inhibitor structure-activity relationship substrate vs. inhibitor

Structural Isomerism: β-Methylphenethylamine Scaffold Versus Amphetamine (α-Methylphenethylamine)

2-(4-Chlorophenyl)propan-1-amine is a β-methylphenethylamine (amine at the terminal, β-carbon), whereas 4-chloroamphetamine (PCA, 1-(4-chlorophenyl)propan-2-amine) is an α-methylphenethylamine (amine at the α-carbon). This positional isomerism results in a complete divergence of biological mechanism: PCA is a non-selective SNDRA that depletes brain serotonin and is associated with serotonergic neurotoxicity [1], while the target compound is a selective, reversible MAO-B inhibitor with no reported monoamine-releasing properties [2]. This mechanistic divergence is consistent with structure-activity relationships established for the broader class, where moving the amine from the α- to the β-position abolishes amphetamine-like stimulant and releasing activity and can confer enzyme inhibitory properties [3].

positional isomer amphetamine analog regulatory classification neuromodulator screening

Purity and Physical Form Specifications: ≥98% HPLC, Powder, Controlled Storage

The compound is commercially available from Sigma-Aldrich (Product C4265) with a minimum purity of ≥98% as determined by HPLC, supplied as a powder and specified for storage at 2–8°C . The product carries GHS hazard classifications (Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 for respiratory system) and is classified as a combustible solid (Storage Class 11) with WGK 3 water hazard rating . These specifications provide a defined quality benchmark that may not be uniformly met by alternative suppliers or analogs, and the detailed hazard and storage information enables proper risk assessment and laboratory handling protocol development prior to procurement.

chemical purity analytical specification compound procurement quality control

Reversibility of MAO-B Inhibition: Full Recovery Without Irreversible Enzyme Inactivation

Unlike the irreversible MAO-B inhibitors selegiline and rasagiline, which form covalent adducts with the FAD cofactor, p-CMPEA is a reversible inhibitor. Dilution studies demonstrated that the degree of MAO-B inhibition by p-CMPEA was not enhanced by extending preincubation time, and full enzyme activity could be recovered upon dilution, confirming a reversible binding mode [1]. In vivo, MAO-B activity inhibited by p-CMP recovered completely within 45 minutes after intraperitoneal injection in mice, whereas recovery from irreversible inhibitors requires de novo enzyme synthesis over days to weeks [2].

reversible inhibitor MAO-B enzyme recovery irreversible inhibitor comparison

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride


Neuroscience Probe for MAO-B-Selective Pathway Dissection

In studies investigating the role of MAO-B in dopaminergic neurodegeneration, p-CMPEA serves as a selective, reversible chemical probe that avoids confounding MAO-A inhibition. Its ~620-fold selectivity for MAO-B [1] enables researchers to attribute observed neurochemical effects specifically to MAO-B blockade, unlike selegiline which at higher concentrations loses isoform selectivity. The reversible binding mode allows washout experiments to confirm on-target effects.

Positional Isomer Control in Amphetamine Analog Screening Programs

When screening libraries of phenethylamine derivatives for monoamine transporter or receptor activity, 2-(4-chlorophenyl)propan-1-amine provides a structurally matched β-methyl isomer control for 4-chloroamphetamine. Because the β-methyl scaffold eliminates amphetamine-like monoamine releasing activity while preserving the p-chlorophenyl substituent [2], it enables the deconvolution of substituent effects from scaffold-dependent pharmacological mechanisms.

Enzymology Studies Comparing Substrate Versus Inhibitor Binding Modes at MAO-B

The compound is a validated competitive MAO-B inhibitor (Ki = 0.55 μM) that is not turned over by the enzyme, in contrast to p-methoxy-β-methylphenethylamine which acts as a mixed substrate/inhibitor [3]. This makes p-CMPEA an essential comparator in structure-activity relationship (SAR) studies probing how para-substituent electronic effects govern the inhibitor-to-substrate switch at the MAO-B active site.

Reference Standard for Analytical Method Development and Quality Control

With a defined purity specification of ≥98% (HPLC) and full characterization data including SMILES, InChI, and InChI Key available from Sigma-Aldrich , the compound is suitable for use as a reference standard in the development and validation of HPLC, LC-MS, or GC-MS methods for detecting or quantifying β-methylphenethylamine derivatives in research samples.

Technical Documentation Hub

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